1H-indazole-3-carbonitrile
Overview
Description
1H-Indazole-3-carbonitrile is a heterocyclic compound that features an indazole ring system with a nitrile group attached at the third position
Mechanism of Action
Target of Action
1H-Indazole-3-carbonitrile, a derivative of indazole, has been found to have a high affinity for multiple receptors . The primary targets of this compound are kinases, specifically tyrosine kinases . Kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the kinase activity, leading to changes in the cellular processes controlled by these kinases .
Biochemical Pathways
The inhibition of kinases by this compound affects various biochemical pathways. For instance, the inhibition of tyrosine kinases can disrupt signal transduction pathways, leading to the suppression of cell growth and proliferation . Additionally, the compound may also affect pathways related to inflammation, viral infections, and other diseases .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on kinases. By inhibiting these enzymes, the compound can suppress cell growth and proliferation, potentially making it effective against diseases characterized by abnormal cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or salts, can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
1H-indazole-3-carbonitrile plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with kinase enzymes, where this compound acts as an inhibitor . This inhibition is significant in the regulation of cell signaling pathways, particularly those involved in cancer progression. Additionally, this compound has been shown to interact with phosphoinositide 3-kinase, which is involved in various cellular processes such as growth, proliferation, and survival . The nature of these interactions typically involves the binding of this compound to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways . This disruption leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, thereby promoting cell death. Furthermore, this compound influences cell signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, which are critical for cell growth and survival . The compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as kinase enzymes, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to a cascade of downstream effects. For instance, the inhibition of phosphoinositide 3-kinase by this compound results in the suppression of the Akt signaling pathway, which is essential for cell survival and proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby altering the transcription of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness, as degradation can lead to a loss of activity . Studies have shown that this compound remains stable under controlled conditions, but prolonged exposure to light and heat can result in degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall therapeutic effects of this compound. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . This can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be transported to various cellular compartments, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes . Binding proteins can also play a role in the localization and accumulation of this compound within specific tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, enhancing its effectiveness . For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can modulate gene expression and other nuclear processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with hydrazine under acidic conditions. Another method includes the reaction of 2-cyanophenylhydrazine with formic acid, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of indazole oxides.
Reduction: Formation of 1H-indazole-3-amine.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
1H-Indazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as kinase inhibitors and anti-inflammatory agents.
Comparison with Similar Compounds
- 1H-Indole-3-carbonitrile
- 1H-Indazole-3-carboxaldehyde
- 1H-Indazole-3-carboxylic acid
Comparison: 1H-Indazole-3-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 1H-indazole-3-carboxaldehyde and 1H-indazole-3-carboxylic acid have different functional groups that influence their chemical behavior and applications .
Properties
IUPAC Name |
1H-indazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHRQXVEAXFIML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331340 | |
Record name | 1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50264-88-5 | |
Record name | 1H-Indazole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50264-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 520611 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 50264-88-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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